molecular formula C9H4F3NO3 B14016565 2-(Trifluoromethoxy)isoindoline-1,3-dione

2-(Trifluoromethoxy)isoindoline-1,3-dione

Cat. No.: B14016565
M. Wt: 231.13 g/mol
InChI Key: DEBDHIMLZUJSMA-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H4F3NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-(Trifluoromethoxy)isoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a variety of functionalized isoindoline compounds .

Scientific Research Applications

2-(Trifluoromethoxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethoxy)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can make the compound more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethoxy)isoindole-1,3-dione

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H

InChI Key

DEBDHIMLZUJSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(F)(F)F

Origin of Product

United States

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